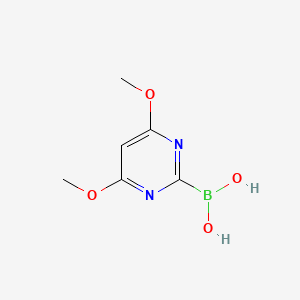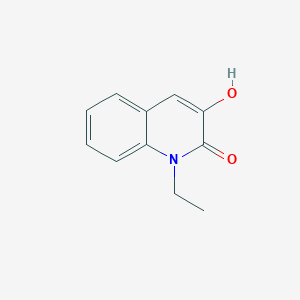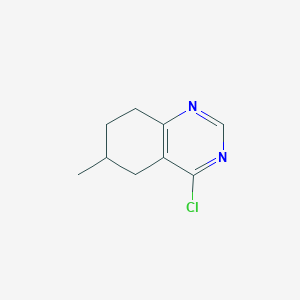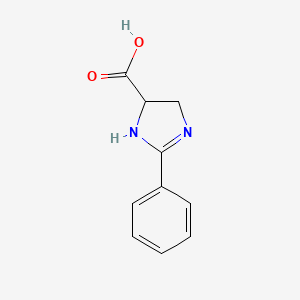
1,2-Ethanediol, 1-(2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-2-yl)ethane-1,2-diol is an organic compound with the molecular formula C12H12O2 It is a derivative of naphthalene, featuring a diol functional group attached to an ethane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 1-(naphthalen-2-yl)ethane-1,2-dione using a suitable reducing agent such as sodium borohydride (NaBH4) under mild conditions . Another method includes the catalytic hydrogenation of 1-(naphthalen-2-yl)ethane-1,2-dione using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods: Industrial production of 1-(naphthalen-2-yl)ethane-1,2-diol typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Naphthalen-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: 1-(Naphthalen-2-yl)ethane-1,2-dione.
Reduction: 1-(Naphthalen-2-yl)ethane-1,2-diol.
Substitution: Substituted derivatives of 1-(naphthalen-2-yl)ethane-1,2-diol.
Aplicaciones Científicas De Investigación
1-(Naphthalen-2-yl)ethane-1,2-diol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-(naphthalen-2-yl)ethane-1,2-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s diol functional group allows it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(Naphthalen-2-yl)ethane-1,2-diol can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)ethane-1,2-diol: Similar structure but with the diol group attached to the 1-position of the naphthalene ring.
1-(Naphthalen-2-yl)ethanol: A related compound with a single hydroxyl group instead of a diol.
1,2-Di(naphthalen-2-yl)ethane: A compound with two naphthalene groups attached to an ethane chain.
The uniqueness of 1-(naphthalen-2-yl)ethane-1,2-diol lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
IUPAC Name |
1-naphthalen-2-ylethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNOPZNUHSDHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399532 |
Source


|
| Record name | 1,2-Ethanediol, 1-(2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13603-65-1 |
Source


|
| Record name | 1,2-Ethanediol, 1-(2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-6,6-dimethyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B11908393.png)
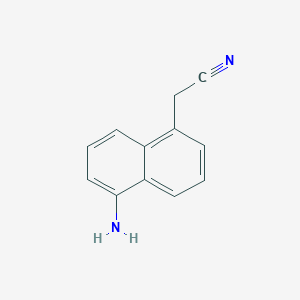
![7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908405.png)
